molecular formula C9H15Cl2N3 B13465263 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride

1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride

Cat. No.: B13465263
M. Wt: 236.14 g/mol
InChI Key: QITOFBDPJFREMS-UHFFFAOYSA-N
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Description

1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride is a heterocyclic compound with a unique structure that combines elements of pyridine and diazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyridine and diazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

1-methyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c1-12-6-2-4-11-8-7-10-5-3-9(8)12;;/h3,5,7,11H,2,4,6H2,1H3;2*1H

InChI Key

QITOFBDPJFREMS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCNC2=C1C=CN=C2.Cl.Cl

Origin of Product

United States

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